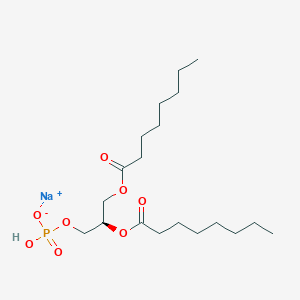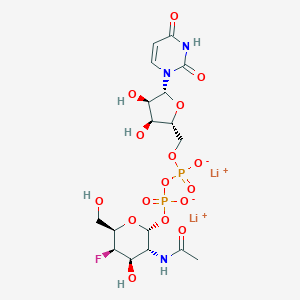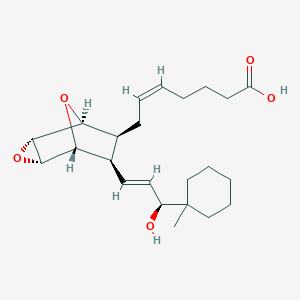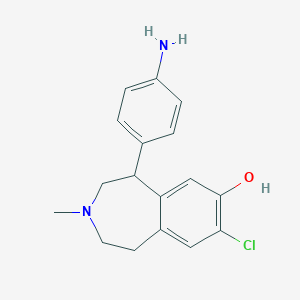
5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol, also known as SCH 23390, is a potent and selective dopamine D1-like receptor antagonist. It is widely used in scientific research for its ability to block dopamine D1-like receptors, which play a crucial role in various physiological processes, including motor control, reward, and motivation.
Wirkmechanismus
5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol 23390 acts as a competitive antagonist at dopamine D1-like receptors, blocking the binding of dopamine to these receptors. This results in a decrease in the activity of dopaminergic neurons, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
The blockade of dopamine D1-like receptors by this compound 23390 has been shown to have a wide range of biochemical and physiological effects. For example, it can lead to a decrease in the release of dopamine in the brain, resulting in a decrease in motor activity, learning, and memory. It can also lead to a decrease in the rewarding effects of drugs of abuse, such as cocaine and amphetamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol 23390 in lab experiments is its high selectivity for dopamine D1-like receptors. This allows researchers to specifically investigate the role of these receptors in various physiological processes. However, one limitation of using this compound 23390 is its short half-life, which requires frequent administration to maintain its effects.
Zukünftige Richtungen
There are several future directions for the use of 5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol 23390 in scientific research. One area of interest is the investigation of the role of dopamine D1-like receptors in psychiatric disorders, such as depression and anxiety. Another area of interest is the development of novel drugs that target dopamine D1-like receptors for the treatment of various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol 23390 involves the reaction of 8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol with 4-aminophenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol 23390 has been extensively used in scientific research to investigate the role of dopamine D1-like receptors in various physiological and pathological processes. For example, it has been used to study the effects of dopamine D1-like receptor blockade on motor behavior, learning, and memory. It has also been used to investigate the role of dopamine D1-like receptors in drug addiction and schizophrenia.
Eigenschaften
CAS-Nummer |
114490-37-8 |
|---|---|
Molekularformel |
C17H19ClN2O |
Molekulargewicht |
302.8 g/mol |
IUPAC-Name |
5-(4-aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C17H19ClN2O/c1-20-7-6-12-8-16(18)17(21)9-14(12)15(10-20)11-2-4-13(19)5-3-11/h2-5,8-9,15,21H,6-7,10,19H2,1H3 |
InChI-Schlüssel |
PTHLSIBOMNYSIS-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N)O)Cl |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N)O)Cl |
Synonyme |
5-(4'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methy-1H-3-benzazepin-7-ol ACTM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



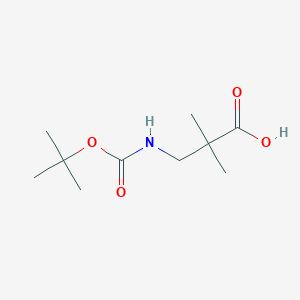
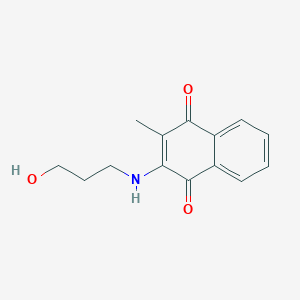


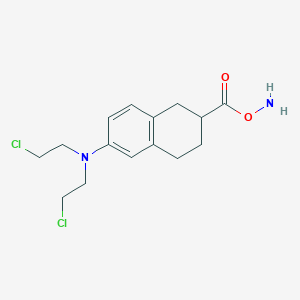
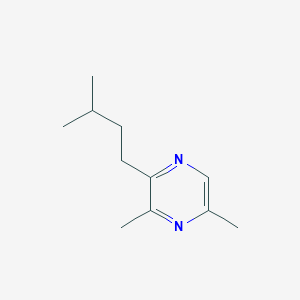
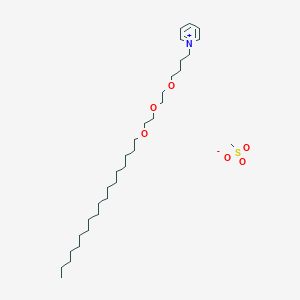
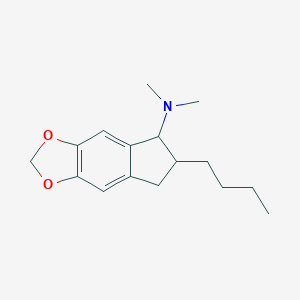
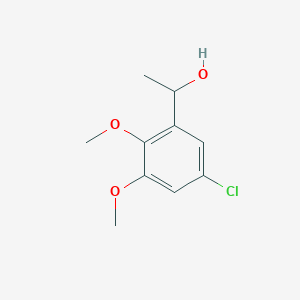
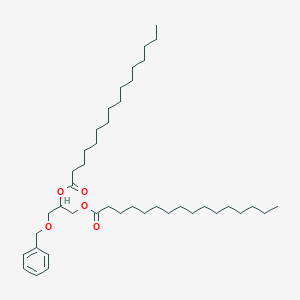
![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)
